N,N-二甲基-2-硫代吗啉嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

抗菌和抗结核活性:Chandrashekaraiah 等人 (2014) 的一项研究合成了嘧啶-氮杂丁酮的类似物,其对各种细菌和真菌菌株表现出抗菌活性,以及对结核分枝杆菌的体外抗结核活性。

在有机合成中的应用:据 Wan 等人 (2002) 称,二甲基甲酰胺 (DMF) 被用作钯催化的芳基溴化物的氨基羰基化的碳一氧化物和二甲胺的来源。该方法在小规模反应中特别有用,其中直接使用一氧化碳气体不切实际。

抗真菌作用:Jafar 等人 (2017) 的一项研究发现,合成的二甲基嘧啶衍生物表现出显着的抗真菌活性,特别是对曲霉和黑曲霉。

抗炎和镇痛活性:在 Abu-Hashem 和 Youssef (2011) 的研究中,合成了新型嘧啶衍生物,发现它们具有有希望的抗炎和镇痛活性。

抗癌药物放大:Strekowski 等人 (1986) 讨论了柔红霉素放大剂与 DNA 的相互作用,这对于理解抗癌药物放大的分子基础至关重要。

体外和体内抗肿瘤/抗癌活性:Venkateshwarlu 等人 (2014) 的一项研究证明了合成二氢嘧啶酮的新型 O-曼尼希碱基具有显着的体外细胞毒和抗肿瘤活性。

光物理性质和 pH 传感应用:Yan 等人 (2017) 的研究重点是嘧啶-邻苯二甲酰亚胺衍生物的合成,该衍生物表现出固态荧光发射并具有开发新型比色 pH 传感器的潜力。

合成和药理筛选:Kumar 等人 (2017) 研究了 4、6-取代二-(苯基)嘧啶-2-胺的合成和抗炎活性,显示出水肿体积显着减少。

作用机制

Target of Action

N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine, also known as DMAP, is a derivative of pyridine . It is widely used as a catalyst in chemical synthesis, including organic synthesis, pharmaceutical synthesis, pesticide synthesis, dye synthesis, and fragrance synthesis . The primary targets of DMAP are the reactants in these synthesis reactions.

Mode of Action

DMAP acts as a nucleophilic catalyst, enhancing the reactivity of many types of reactions such as acylation, alkylation, and etherification . It does this by interacting with its targets and facilitating the transfer of a functional group from one molecule to another. This results in the formation of new chemical bonds and the synthesis of new compounds.

Biochemical Pathways

The exact biochemical pathways affected by DMAP depend on the specific reaction it is catalyzing. In general, DMAP is involved in the transfer of functional groups in various biochemical pathways, leading to the synthesis of new compounds. The downstream effects of these reactions can vary widely, from the creation of new pharmaceuticals to the production of fragrances .

Result of Action

The molecular and cellular effects of DMAP’s action are primarily seen in the new compounds it helps to synthesize. These can range from pharmaceuticals with therapeutic effects at the cellular level, to dyes and fragrances with sensory effects at the macroscopic level .

Action Environment

The action, efficacy, and stability of DMAP can be influenced by various environmental factors. These include the pH and temperature of the reaction environment, the presence of other reactants or catalysts, and the specific conditions of the synthesis process . For example, DMAP’s catalytic activity can be enhanced under certain conditions, such as in the presence of a base or acid .

属性

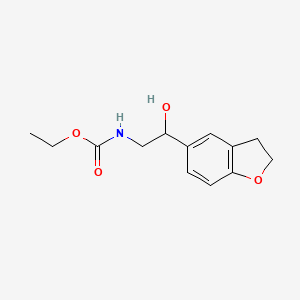

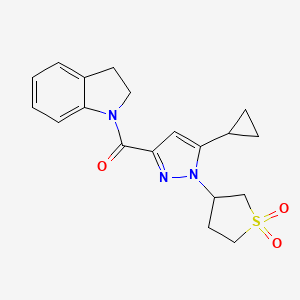

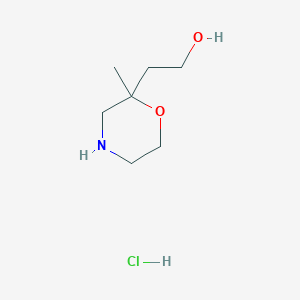

IUPAC Name |

N,N-dimethyl-2-thiomorpholin-4-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4S/c1-13(2)9-3-4-11-10(12-9)14-5-7-15-8-6-14/h3-4H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEWOQLJKKMQAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)N2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

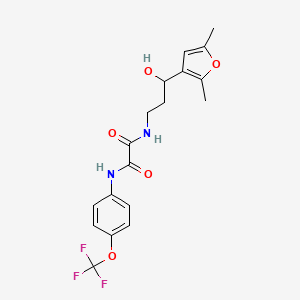

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2959673.png)

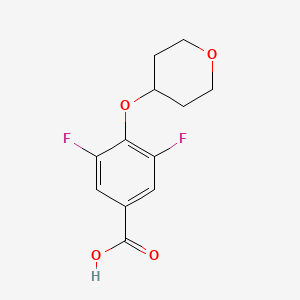

![5-{[2-(4-Fluorophenyl)ethyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B2959681.png)

![N-[4-[5-(4-methoxyphenyl)triazol-1-yl]phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2959691.png)